

# (R)-Methotrexate-d3 CAS number and molecular formula

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# Technical Guide: (R)-Methotrexate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-Methotrexate-d3**, a deuterated analog of the methotrexate stereoisomer containing D-glutamic acid. This document details its chemical properties, analytical methodologies, and the core biological pathways associated with its parent compound, methotrexate.

# **Core Compound Data**

**(R)-Methotrexate-d3** is the deuterium-labeled form of (R)-Methotrexate. While the natural and therapeutically utilized form of methotrexate is the (S)-isomer (L-methotrexate), the (R)-isomer and its deuterated analogs are valuable tools in research, particularly in metabolic and pharmacokinetic studies. Deuteration can influence the metabolic profile of drugs, potentially altering their efficacy and safety.

Below is a summary of the available quantitative data for Methotrexate-d3. It is important to note that a specific CAS number for the (R)-stereoisomer of deuterated methotrexate is not consistently reported; the following information pertains to the generally available deuterated methotrexate.



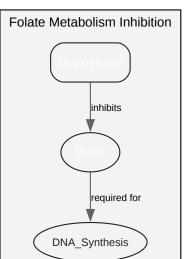
Property	Value	Citations
CAS Number	432545-63-6	[1][2][3]
Molecular Formula	C20H19D3N8O5	[1][2][4][5]
Molecular Weight	457.5 g/mol	[1][4]
Purity	≥99% deuterated forms (d₁-d₃); 99.5% by HPLC	[1][2]
Appearance	Orange solid	[2]
Solubility	DMF: 14 mg/ml; DMSO: 3 mg/ml; PBS (pH 7.2): 1 mg/ml	[1]
Storage	4°C	[1]
Stability	≥ 2 years	[1]

### **Signaling Pathways of Methotrexate**

Methotrexate's therapeutic effects, particularly in autoimmune diseases and cancer, are attributed to its modulation of several key signaling pathways.

One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for cell proliferation.[6] This inhibition disrupts DNA synthesis.[7] Another significant pathway involves the promotion of adenosine release, which has potent anti-inflammatory effects.[6][8] Methotrexate polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of intracellular AICAR and subsequent increase in adenosine release.[6][9] Additionally, methotrexate has been shown to influence the JAK/STAT signaling pathway, which is central to inflammatory and immune responses.[9][10]

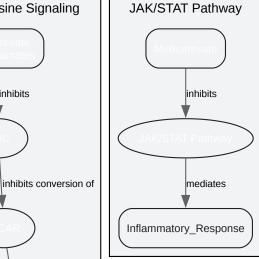




# Adenosine Signaling

inhibits

Methotrexate Mechanism of Action



promotes Adenosine\_Release

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Caption: Key signaling pathways modulated by Methotrexate.

# **Experimental Protocols General Synthesis Strategy for Deuterated Methotrexate**



The synthesis of deuterated drugs is a key strategy for altering the pharmacokinetic properties of parent molecules.[11] While a specific, detailed protocol for the synthesis of **(R)**-**Methotrexate-d3** is not publicly available, a general approach can be extrapolated from known methotrexate synthesis methods and general deuteration techniques.

The synthesis of methotrexate can be broadly categorized into one-step and stepwise methods.[12] A common approach involves the reaction of p-methylaminobenzoyl glutamate with tetraaminopyrimidine sulfate and a three-carbon synthon like 1,1,3-tribromoacetone.[12]

For the introduction of a deuterated methyl group (CD<sub>3</sub>), a deuterated starting material would be required. For instance, deuterated N-methyl-p-aminobenzoic acid could be synthesized and then coupled with D-glutamic acid to form the deuterated side chain. This deuterated side chain would then be reacted with the pteridine ring precursors to yield **(R)-Methotrexate-d3**. The synthesis of methotrexate prodrugs has also been described, which could be adapted for deuterated analogs.[13] Purification is typically achieved through chromatographic methods.

#### **Analytical Workflow for Quantification**

The quantification of methotrexate and its deuterated analogs in biological matrices is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[14][15]

- 1. Sample Preparation:
- For biological samples such as plasma or serum, protein precipitation is a common and efficient method for extraction.[14]
- This typically involves the addition of an organic solvent like acetonitrile or methanol.[14]
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant containing the analyte is then collected for analysis.
- 2. Chromatographic Separation:
- A reversed-phase C18 column is frequently used for the separation of methotrexate.[15]



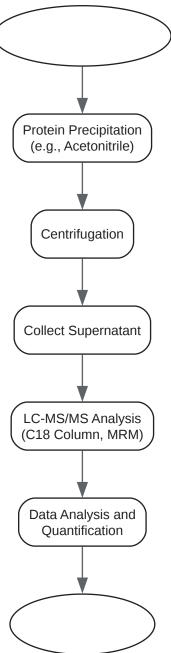




- The mobile phase often consists of a mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[15]
- Gradient or isocratic elution can be used to achieve optimal separation.
- 3. Detection and Quantification:
- For HPLC analysis, UV detection is commonly performed at a wavelength between 302 and 400 nm.[15]
- For LC-MS/MS, which offers higher sensitivity and specificity, multiple reaction monitoring (MRM) is the preferred mode for quantification.[16]
- **(R)-Methotrexate-d3** would serve as an ideal internal standard for the quantification of (R)-Methotrexate due to its similar chemical properties and distinct mass.



#### General Analytical Workflow for Methotrexate Quantification



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Caption: Workflow for Methotrexate quantification.



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